molecular formula C22H34ClN3O3 B012699 Llpck,hydrochloride CAS No. 100241-76-7

Llpck,hydrochloride

Cat. No. B012699
M. Wt: 424 g/mol
InChI Key: NRFVADAUOSMEBM-FHWLQOOXSA-N
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Description

“Llpck,hydrochloride” is also known as CALPAIN INHIBITOR VII . It has the molecular formula C22H34ClN3O3 . The IUPAC name for this compound is (2S)-2-amino-N- [(2S)-1- [[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide .


Molecular Structure Analysis

The 2D chemical structure image of “Llpck,hydrochloride” is also called a skeletal formula, which is the standard notation for organic molecules . The carbon atoms in the chemical structure of “Llpck,hydrochloride” are implied to be located at the corner(s) and hydrogen atoms attached to carbon atoms are not indicated . Each carbon atom is considered to be associated with enough hydrogen atoms to provide a complete tetravalent bonding .


Physical And Chemical Properties Analysis

“Llpck,hydrochloride” has several physical and chemical properties. It has an InChI Key of NRFVADAUOSMEBM-FHWLQOOXSA-N . The InChI is InChI=1S/C22H34ClN3O3/c1-14(2)10-17(24)21(28)26-19(11-15(3)4)22(29)25-18(20(27)13-23)12-16-8-6-5-7-9-16/h5-9,14-15,17-19H,10-13,24H2,1-4H3,(H,25,29)(H,26,28)/t17-,18-,19-/m0/s1 . The Canonical SMILES is CC©CC(C(=O)NC(CC©C)C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)N .

Safety And Hazards

The safety data sheet for hydrochloric acid, a related compound, indicates that it may be corrosive to metals, cause skin irritation, and cause serious eye irritation . It’s important to handle “Llpck,hydrochloride” with appropriate safety measures.

properties

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34ClN3O3/c1-14(2)10-17(24)21(28)26-19(11-15(3)4)22(29)25-18(20(27)13-23)12-16-8-6-5-7-9-16/h5-9,14-15,17-19H,10-13,24H2,1-4H3,(H,25,29)(H,26,28)/t17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFVADAUOSMEBM-FHWLQOOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Llpck,hydrochloride

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